molecular formula C10H17Br B13198949 1-(3-Bromo-2,2-dimethylpropyl)cyclopent-1-ene

1-(3-Bromo-2,2-dimethylpropyl)cyclopent-1-ene

Cat. No.: B13198949
M. Wt: 217.15 g/mol
InChI Key: BWIMBGIOELCQLU-UHFFFAOYSA-N
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Description

1-(3-Bromo-2,2-dimethylpropyl)cyclopent-1-ene is an organic compound characterized by a cyclopentene ring substituted with a 3-bromo-2,2-dimethylpropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-2,2-dimethylpropyl)cyclopent-1-ene typically involves the bromination of 2,2-dimethylpropylcyclopentene. A common method includes the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under light or heat to facilitate the bromination process.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for precise control of temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromo-2,2-dimethylpropyl)cyclopent-1-ene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Elimination Reactions: Under basic conditions, the compound can undergo dehydrohalogenation to form alkenes.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Elimination: Strong bases such as sodium ethoxide (NaOEt) in ethanol.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Major Products:

    Substitution: Formation of alcohols, ethers, or amines depending on the nucleophile used.

    Elimination: Formation of alkenes.

    Oxidation: Formation of alcohols or ketones.

Scientific Research Applications

1-(3-Bromo-2,2-dimethylpropyl)cyclopent-1-ene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme-substrate interactions due to its unique structure.

    Medicine: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism by which 1-(3-Bromo-2,2-dimethylpropyl)cyclopent-1-ene exerts its effects depends on the specific reaction it undergoes. For example, in substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In elimination reactions, the base abstracts a proton, leading to the formation of a double bond.

Comparison with Similar Compounds

    1-(3-Chloro-2,2-dimethylpropyl)cyclopent-1-ene: Similar structure but with a chlorine atom instead of bromine.

    1-(3-Iodo-2,2-dimethylpropyl)cyclopent-1-ene: Contains an iodine atom, which can affect reactivity and reaction conditions.

Uniqueness: 1-(3-Bromo-2,2-dimethylpropyl)cyclopent-1-ene is unique due to the presence of the bromine atom, which is a good leaving group and can participate in a variety of chemical reactions. This makes it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C10H17Br

Molecular Weight

217.15 g/mol

IUPAC Name

1-(3-bromo-2,2-dimethylpropyl)cyclopentene

InChI

InChI=1S/C10H17Br/c1-10(2,8-11)7-9-5-3-4-6-9/h5H,3-4,6-8H2,1-2H3

InChI Key

BWIMBGIOELCQLU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=CCCC1)CBr

Origin of Product

United States

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